molecular formula C6H7ClN2O B1461058 2-(Chloromethyl)-6-methylpyrimidin-4-ol CAS No. 23862-02-4

2-(Chloromethyl)-6-methylpyrimidin-4-ol

Cat. No.: B1461058
CAS No.: 23862-02-4
M. Wt: 158.58 g/mol
InChI Key: KLGVEJTYDFQICE-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the compound reacts .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Synthesis and Structural Exploration

Recent studies in the synthesis and quantum chemical insights of crystalline organic compounds have included the exploration of derivatives related to 2-(Chloromethyl)-6-methylpyrimidin-4-ol. For instance, Ali et al. (2021) reported the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and their structural characterization using X-ray diffraction. They found that different moieties binding with the 2-amino-6-methylpyrimidin-4-ol group can significantly alter the stability, reactivity, and other properties of the compounds (Ali et al., 2021).

Pharmaceutical Intermediates

The compound has been identified as a key intermediate in the synthesis of various pharmaceutical products. For example, Guo Lei-ming (2012) synthesized 4,6-Dichloro-2-methylpyrimidine, a significant intermediate in the production of the anticancer drug dasatinib, through a process involving this compound (Guo Lei-ming, 2012).

Antibacterial Applications

Y. Etemadi et al. (2016) explored the antibacterial potential of derivatives of this compound. They synthesized a new class of compounds and evaluated their in vitro antibacterial efficacy, finding that some derivatives have significant potential as antibacterial agents (Etemadi et al., 2016).

Fungicidal Activity

A. V. Erkin et al. (2016) reported on the synthesis of pyrimidine derivatives and their potential as fungicides. They found that some hydrochlorides of the brominated derivatives exhibited fungicidal activity, suggesting potential agricultural applications (Erkin et al., 2016).

Metal Ion Complexes

S. Dixon and C. Wells (1986) studied the formation of complexes between certain pyrimidine bases, including derivatives of this compound, and various metal ions. Their research provides insights into potential applications in metal ion detection or separation (Dixon & Wells, 1986).

Mechanism of Action

The mechanism of action is more relevant for bioactive compounds. It refers to the specific biochemical interaction through which the compound produces its pharmacological effect .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas that need further investigation .

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGVEJTYDFQICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400800
Record name 2-(chloromethyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23862-02-4
Record name 2-(chloromethyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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